molecular formula C11H17NO3S2 B14007637 Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate CAS No. 5316-40-5

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

Cat. No.: B14007637
CAS No.: 5316-40-5
M. Wt: 275.4 g/mol
InChI Key: IQIFTZHPYOZVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate can be synthesized through a three-component condensation reaction. This involves the reaction of primary amines with carbon disulfide and dialkyl maleates. The structure of the resulting compound is confirmed using techniques such as IR and 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Thiazolidine derivatives have shown potential in treating various diseases due to their biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate involves its interaction with molecular targets in biological systems. The sulfur and nitrogen atoms in the thiazolidine ring can form bonds with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
  • Ethyl 2-(4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate

Uniqueness

Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate is unique due to its specific substitution pattern on the thiazolidine ring. The presence of the butyl group at the 3-position and the ethyl ester at the 2-position confer distinct chemical and biological properties compared to other thiazolidine derivatives .

Properties

CAS No.

5316-40-5

Molecular Formula

C11H17NO3S2

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C11H17NO3S2/c1-3-5-6-12-10(14)8(17-11(12)16)7-9(13)15-4-2/h8H,3-7H2,1-2H3

InChI Key

IQIFTZHPYOZVBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(SC1=S)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.